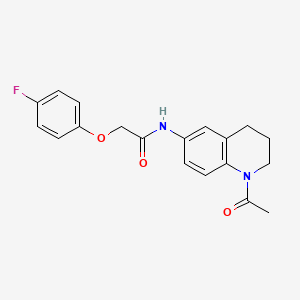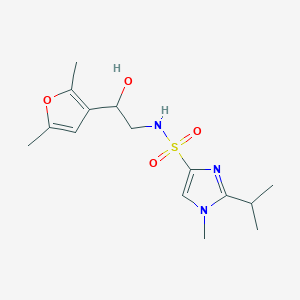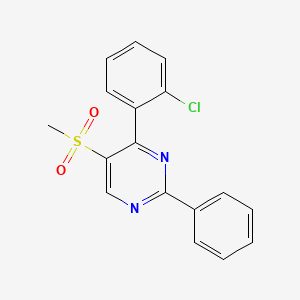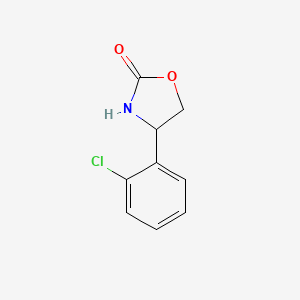
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, is a chemical structure that appears to be related to various synthesized derivatives containing piperazine and morpholine moieties. These derivatives are often explored for their potential biological activities, such as anticancer and antituberculosis properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, enaminones with piperazine or morpholine moieties were synthesized by refluxing the corresponding ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, followed by a reaction with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Another synthesis approach involved reductive amination using sodium triacetoxyborohydride to produce a series of piperazine derivatives . These methods highlight the versatility and efficiency of synthesizing piperazine and morpholine derivatives.
Molecular Structure Analysis
The molecular structure of these compounds can be complex, with the potential for various substituents and functional groups. The three-dimensional structure of one such enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . This level of structural analysis is crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives typically include condensation reactions, as seen in the Biginelli reaction for the synthesis of dihydropyrimidinones . Reductive amination is another key reaction used to introduce the piperazine moiety into the compound . These reactions are fundamental in constructing the core structure and introducing functional groups that may confer biological activity.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques provide insights into the molecular conformation, substituent orientation, and overall stability of the compounds. For example, NMR studies can reveal the chair conformation of a molecule and the equatorial orientation of substituents, which can affect the molecule's reactivity and interaction with biological targets .
Relevant Case Studies
The synthesized piperazine derivatives have been evaluated for their biological activities. Some compounds have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity . These findings suggest that derivatives of piperazine and morpholine have the potential to be developed into therapeutic agents, pending further studies to optimize their efficacy and safety profiles.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel compounds involving piperazine and morpholine moieties are significant in the field of medicinal chemistry and drug development. A study by Bhat et al. (2018) describes a one-pot Biginelli synthesis to create dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the method's simplicity and efficiency for producing compounds in good yield. This synthesis path is crucial for developing novel compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer properties of compounds with piperazine and morpholine structures is a growing area of interest. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, showing that compounds with morpholine or methyl piperazine exhibit good to moderate antimicrobial activities. This suggests potential for the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Neurological Disease Research
Compounds with morpholine and piperazine moieties are also being explored for neurological diseases. Wang et al. (2017) synthesized a compound for potential use in imaging LRRK2 enzyme in Parkinson's disease, demonstrating the applicability of these compounds in developing new diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).
Antioxidant Properties
The antioxidant properties of compounds featuring these moieties are of significant interest due to their potential therapeutic applications in treating age-related diseases. Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties, indicating their potential as multifunctional antioxidants for the treatment of age-related diseases like Alzheimer's dementia and age-related macular degeneration (Jin, Randazzo, Zhang, & Kador, 2010).
作用機序
Target of Action
The primary targets of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the synthesis of prostaglandins, another group of pro-inflammatory mediators .
Mode of Action
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of NO and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 by (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone affects the inflammatory response pathway. Specifically, it reduces the production of NO and prostaglandins, key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in the treatment of inflammation-associated disorders .
Result of Action
The result of the action of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a significant reduction in the inflammatory response. It achieves this by inhibiting the production of NO at non-cytotoxic concentrations . Additionally, it dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
The action, efficacy, and stability of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone can be influenced by various environmental factors These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.
将来の方向性
The compound “(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone” shows potential for future research due to its unique properties and potential applications. Its ability to inhibit the inflammatory response suggests that it could be a novel therapeutic strategy for inflammation-associated disorders .
特性
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-4-17(2)19(13-16)24-5-7-26(8-6-24)21(27)18-14-20(23-15-22-18)25-9-11-28-12-10-25/h3-4,13-15H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFCNDVGVRUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)
![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)


![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)


![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)
![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)